BE“GHE Foundational & Exploratory

Check Availability & Pricing

Introduction: Unpacking a Privileged Scaffold in
Modern Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

2-Propoxy-5-
Compound Name:
(trifluoromethyl)pyridin-3-OL

Cat. No.: B8033068

Get Quote

\ J

2-Propoxy-5-(trifluoromethyl)pyridin-3-ol represents a fascinating convergence of chemical
motifs that are highly sought after in the fields of pharmaceutical and agrochemical research.
As a substituted pyridinol, it belongs to a class of heterocyclic compounds renowned for their
diverse biological activities. The strategic placement of three key functional groups—a propoxy
ether, a hydroxyl group, and a trifluoromethyl (CF3) group—creates a molecule with a unique
electronic and steric profile, making it a valuable building block for library synthesis and a
compelling lead candidate for targeted applications.

The trifluoromethyl group is a particularly powerful bioisostere, often introduced to enhance
metabolic stability, increase lipophilicity, and improve cell membrane permeability of a parent
molecule.[1][2] Its strong electron-withdrawing nature significantly modulates the electronic
properties of the pyridine ring, influencing its reactivity and intermolecular interactions. The
presence of both a hydroxyl group (a hydrogen bond donor and potential site for further
functionalization) and a propoxy group (which enhances lipophilicity) provides a rich platform
for synthetic elaboration and fine-tuning of physicochemical properties.[3]

This guide offers a comprehensive technical overview of 2-Propoxy-5-
(trifluoromethyl)pyridin-3-ol, synthesizing available data on its properties, proposing logical
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synthetic strategies, and exploring its potential applications from the perspective of a senior
application scientist.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all
subsequent research. While extensive experimental data for this specific molecule is not
consolidated in public literature, we can compile its identity and predict key properties based on
its structure and data from closely related analogues.
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Property Value | Description Source | Rationale
2-Propoxy-5-

IUPAC Name _ o
(trifluoromethyl)pyridin-3-ol

CAS Number 1403487-73-1 Vendor Information

Molecular Formula CoH10F3NO:2 Calculated

Molecular Weight 221.18 g/mol Calculated
INChl=1S/C9H10F3NO2/c1-2-

InChl 6-15-8-5(9(10,11)12)3-4-13- Calculated
7(8)14/h3-4,14H,6H2,1-2H3

InChlKey Not Publicly Available
CCCOC1=C(O)N=CC=C1C(F)

SMILES Calculated
(FF
Likely a solid at room Inferred from related hydroxy-

Appearance

temperature.

pyridines.[4]

Storage Temperature

2-8°C, under an inert

Recommended for analogous

atmosphere. fluorinated pyridinols.[5]
Estimated based on propoxy
Predicted LogP ~25-35 and CF3 groups increasing

lipophilicity.[2]

Predicted pKa

~8.5 - 9.5 (hydroxyl group)

Inferred from the pKa of

related 2-hydroxypyridines.[4]

Predicted TPSA

~41.6 A2

Calculated based on functional

groups.

Synthesis and Reactivity Analysis

The synthesis of 2-Propoxy-5-(trifluoromethyl)pyridin-3-ol is not explicitly detailed in readily

available literature. However, a logical and efficient synthetic route can be designed based on

established pyridine chemistry. A plausible pathway involves the functionalization of a pre-

existing trifluoromethyl-substituted pyridine core.
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Proposed Synthetic Pathway

A common strategy would begin with a halogenated pyridinol, such as 2-fluoro- or 2-chloro-5-
(trifluoromethyl)pyridin-3-ol. The propoxy group can then be introduced via a nucleophilic
aromatic substitution (SNAr) or, more specifically, a Williamson ether synthesis. The electron-
withdrawing effect of the trifluoromethyl group and the pyridine nitrogen atom activates the C2
position towards nucleophilic attack.

Sodium Propoxide (NaOPr)
or
Propanol, Strong Base (e.g., NaH)

Solvent: THF or DMF
Temperature: RT to 80°C

Williamson Ether Synthesi 2-Fluoro-5-(trifluoromethyl)pyridin-3-ol
(SNAr Mechanism) s/\ (CAS: 1227579-54-5)

=

2-Propoxy-5-(trifluoromethyl)pyridin-3-ol

Click to download full resolution via product page

Caption: Proposed synthesis of the target compound via Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative methodology derived from standard procedures for similar
transformations.
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» Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g.,
Argon), add anhydrous propanol (10 eq.) and sodium hydride (NaH, 60% dispersion in
mineral oil, 1.2 eq.). Stir the suspension at 0°C for 30 minutes to form sodium propoxide in
Situ.

o Reaction Setup: Dissolve the starting material, 2-fluoro-5-(trifluoromethyl)pyridin-3-ol (1.0
eg.), in a minimal amount of anhydrous dimethylformamide (DMF).

e Nucleophilic Substitution: Slowly add the solution of the starting material to the sodium
propoxide suspension at 0°C. Once the addition is complete, allow the reaction mixture to
warm to room temperature and then heat to 60-80°C.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS
until the starting material is consumed (typically 4-12 hours).

e Work-up: Cool the reaction to room temperature and cautiously quench with saturated
aqueous ammonium chloride (NH4Cl). Extract the aqueous phase with an organic solvent
such as ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. Purify the resulting crude residue
by column chromatography on silica gel to yield the final product.

Reactivity Insights

e The Pyridine Ring: The trifluoromethyl group deactivates the ring towards electrophilic
substitution but activates it for nucleophilic substitution, particularly at positions 2 and 6.

e The Hydroxyl Group (C3-OH): This group is a key handle for further derivatization. It can be
acylated, alkylated, or used in cross-coupling reactions after conversion to a triflate. Its
acidity allows it to act as a proton donor in hydrogen bonding, which is crucial for receptor
binding.

e The Propoxy Group (C2-OPr): The ether linkage is generally stable but can be cleaved under
harsh acidic conditions (e.g., HBr, BBrs).

Potential Applications and Biological Relevance
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While direct biological data for 2-Propoxy-5-(trifluoromethyl)pyridin-3-ol is limited, the core

scaffold is prevalent in compounds with significant bioactivity. The combination of the

trifluoromethylpyridine moiety with varied substituents at the 2- and 3-positions has yielded

potent agents in several therapeutic and agricultural areas.

Agrochemicals

Trifluoromethyl-substituted pyridines are a cornerstone of modern agrochemical design.[6]

They are found in:

Insecticides: The 2-chloro-5-(trifluoromethyl)pyridine core is a key intermediate for
insecticides like Fipronil.[7] The structural similarity suggests that derivatives could exhibit
insecticidal properties by targeting the central nervous system of insects.

Herbicides and Fungicides: The trifluoromethylpyridine structure is also used to create
selective herbicides and fungicides, where the CF3 group enhances efficacy and reduces the
rate of metabolic degradation by the target organism.[6][7]

Drug Discovery and Medicinal Chemistry

The pyridinol scaffold is a "privileged structure” in medicinal chemistry, capable of interacting

with a wide range of biological targets.

Kinase Inhibitors: Many ATP-competitive kinase inhibitors utilize a heterocyclic core that
forms hydrogen bonds with the kinase hinge region. The N-H and C=0 groups of the
pyridone tautomer of the title compound are excellent hydrogen bond donors and acceptors,
mimicking this interaction.[1]

COX-2 Inhibitors: A series of 2-alkoxy-5-(trifluoromethyl)phenylpyridines have been
synthesized and shown to be highly potent and selective cyclooxygenase-2 (COX-2)
inhibitors, highlighting the potential of this scaffold in developing anti-inflammatory agents.[8]

Nrf2 Activators: Structurally related compounds have been identified as potent and selective
activators of the Nrf2 pathway, a key regulator of cellular responses to oxidative stress.[9]
This suggests potential applications in diseases characterized by oxidative damage, such as
chronic obstructive pulmonary disease (COPD).
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2-Propoxy-5-(trifluoromethyl)pyridin-3-ol
C3-OH C2-OPr Pyridine-CF3
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Key Intermediate Bioactive Scaffold

Insecticides Mk Fun |C|des Kinase Inhibitors COX-2 Inhibitors Nrf2 Activators
(e.g., GABA Receptor Modulators) 9 (Anti-Cancer) (Anti-Inflammatory) (Oxidative Stress)

Click to download full resolution via product page
Caption: Potential applications derived from the core chemical scaffold.

Safety, Handling, and Storage

Proper handling of fluorinated organic compounds is essential. The following guidelines are
based on safety data sheets (SDS) for structurally similar chemicals.[10][11][12][13]

Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.
[7][14] Causes skin and serious eye irritation.[10][11] May cause respiratory irritation.

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat. Handle only in a well-ventilated area or under a chemical fume hood.

Handling: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing.
Wash hands thoroughly after handling.

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[15] Store at 2-
8°C under an inert atmosphere for long-term stability.[5]

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance
with local, state, and federal regulations.
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Conclusion

2-Propoxy-5-(trifluoromethyl)pyridin-3-ol is a strategically designed molecule that holds
considerable promise as a versatile building block. Its physicochemical properties, driven by
the interplay of its propoxy, hydroxyl, and trifluoromethyl groups, make it an attractive scaffold
for generating novel compounds in agrochemical and pharmaceutical research. While direct
experimental data remains sparse, logical synthetic routes can be readily devised, and its
potential for bioactivity is strongly supported by the extensive literature on related
trifluoromethylpyridine derivatives. For researchers and drug development professionals, this
compound represents a valuable starting point for exploring new chemical space in the search
for next-generation insecticides, herbicides, and targeted human therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8033068?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

